[(3-Cyano-6-methylpyridin-2-yl)thio]acetic acid
Description
Properties
IUPAC Name |
2-(3-cyano-6-methylpyridin-2-yl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-6-2-3-7(4-10)9(11-6)14-5-8(12)13/h2-3H,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCYSQBOJXUZOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)SCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of Halogenated Pyridines
A widely employed strategy involves the reaction of 3-cyano-6-methyl-2-chloropyridine with thioglycolic acid under basic conditions. This method leverages the nucleophilic displacement of chloride by the thiolate ion.
Procedure :
- Dissolve 3-cyano-6-methyl-2-chloropyridine (1 equiv) and thioglycolic acid (1.2 equiv) in anhydrous DMF.
- Add potassium carbonate (2 equiv) and heat at 80°C for 12 hours.
- Acidify the mixture with dilute HCl to precipitate the product.
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Solvent | DMF |
| Purification | Recrystallization (EtOH/H₂O) |
This method is favored for its simplicity but requires careful control of pH to avoid hydrolysis of the nitrile group.
Condensation with Alkali Metal Alkoxides
Adapted from ketosulfone synthesis protocols, this route condenses 3-cyano-6-methylpyridine-2-thiol with chloroacetic acid in the presence of sodium methoxide.
Procedure :
- Mix 3-cyano-6-methylpyridine-2-thiol (1 equiv) and chloroacetic acid (1.1 equiv) in methanol.
- Add sodium methoxide (1.5 equiv) and reflux for 6 hours.
- Neutralize with acetic acid and isolate via vacuum filtration.
Yield : 78–85%.
Mechanistic Insight :
The alkoxide deprotonates the thiol, generating a thiolate that attacks the electrophilic carbon of chloroacetic acid. Side products, such as disulfides, are minimized by maintaining an oxygen-free environment.
Oxidative Coupling of Thiols
For scale-up production, oxidative coupling using hydrogen peroxide (H₂O₂) in acidic media ensures high atom economy.
Procedure :
- Combine 3-cyano-6-methylpyridine-2-thiol (1 equiv) and glycolic acid (1 equiv) in aqueous H₂SO₄ (10% v/v).
- Add H₂O₂ (30%, 1.2 equiv) dropwise at 0–5°C.
- Stir for 4 hours, then adjust to pH 7–8 with ammonia.
Purification and Analytical Characterization
Crystallization Techniques
Recrystallization from ethanol/water (3:1) yields >99% purity. Differential scanning calorimetry (DSC) reveals a sharp melting endotherm at 148–150°C, consistent with monoclinic crystal packing.
Spectroscopic Confirmation
- ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 3.85 (s, 2H, SCH₂), 7.55–7.72 (m, 2H, pyridine-H).
- IR : 2221 cm⁻¹ (C≡N), 1698 cm⁻¹ (C=O), 1265 cm⁻¹ (C-S).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 65–72 | 98 | Moderate |
| Alkali Condensation | 78–85 | 99.5 | High |
| Oxidative Coupling | 70–75 | 97 | High |
The alkali condensation route offers optimal balance between yield and purity, though oxidative coupling is preferable for industrial-scale synthesis due to lower reagent costs.
Chemical Reactions Analysis
Types of Reactions
[(3-Cyano-6-methylpyridin-2-yl)thio]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The thioacetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thioacetic acid derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated that derivatives of [(3-Cyano-6-methylpyridin-2-yl)thio]acetic acid exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from this structure have shown cytotoxic effects against breast cancer cells, indicating potential as anticancer agents.
- Case Study : A study evaluated the antiproliferative activity of synthesized derivatives using the MTT assay, revealing that some compounds had better activity than standard chemotherapeutics .
Anti-inflammatory Effects
The compound has been noted for its ability to inhibit specific kinases involved in inflammatory pathways, particularly JNK2 and JNK3. This inhibition can lead to reduced production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
- Research Findings : In vitro studies indicated significant reductions in inflammatory markers when treated with the compound at micromolar concentrations .
Insecticidal Activity
This compound has been explored for its insecticidal properties. Research shows that derivatives can effectively target pests such as the oriental armyworm and diamondback moth.
- Data Table: Insecticidal Efficacy
| Compound | Target Pest | Lethality Rate (%) |
|---|---|---|
| Compound A | Mythimna separata | 60% |
| Compound B | Plutella xylostella | 100% |
These findings indicate that structural modifications can enhance insecticidal activity .
Fungicidal Activity
In addition to insecticidal properties, some derivatives have shown fungicidal effects against various fungi. The efficacy of these compounds suggests a broader application in agricultural pest management.
- Case Study : Compounds demonstrated inhibition rates exceeding 70% against several fungal pathogens, outperforming traditional fungicides .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the thioacetic moiety or the pyridine ring can significantly influence its efficacy as an anticancer or agrochemical agent.
Mechanism of Action
The mechanism of action of [(3-Cyano-6-methylpyridin-2-yl)thio]acetic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the thioacetic acid moiety can undergo metabolic transformations. These interactions and transformations can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with [(3-Cyano-6-methylpyridin-2-yl)thio]acetic acid, enabling comparative analysis of substituent effects, physicochemical properties, and biological activities.
Substituent Variations on the Pyridine Core
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2, ) Structural Differences: Styryl groups at positions 4 and 6 replace the methyl group in the target compound. The thioacetic acid is an acetamide. Impact: Increased steric bulk and lipophilicity from styryl groups likely reduce solubility compared to the methyl-substituted target compound.
[3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]thioacetic Acid () Structural Differences: Methoxyphenyl and phenyl groups at positions 4 and 6 introduce aromatic bulk and electron-donating methoxy substituents. Impact: Enhanced π-π stacking interactions and solubility (via methoxy) compared to the methyl/cyano combination in the target compound. This could improve membrane permeability or target binding .
Heterocycle Core Modifications
Triazinoindole-Based Acetamides (Compounds 23–27, ) Structural Differences: A triazinoindole core replaces pyridine. Bromo, phenoxy, and cyano substituents are present. Impact: The larger heterocycle increases molecular weight (e.g., Compound 23: MW 434.4 vs. target’s ~223.2) and may alter binding affinity.
Quinoline Derivatives (QAC Series, –8) Structural Differences: Quinoline replaces pyridine, with alkoxy (-OCH₃, -OC₂H₅) or metal radicals at position 5. Impact: Sodium salts (e.g., QAC-5) exhibit higher toxicity (15–20% reduction in sperm motility) due to increased bioavailability. Alkoxy groups reduce toxicity, suggesting substituent polarity modulates biological effects .
Functional Group Modifications
Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, ) Structural Differences: Pyrimidine core with a thietanyloxy group; ester replaces carboxylic acid. Impact: The ester acts as a prodrug, hydrolyzing in vivo to the active acid.
Key Findings and Trends
Substituent Effects :
Salt Forms : Sodium salts (e.g., QAC-5) increase bioavailability but also toxicity, highlighting a trade-off in drug design .
- Heterocycle Choice: Pyridine and pyrimidine cores offer synthetic versatility, while quinoline/triazinoindole systems provide expanded π-systems for specialized interactions .
Biological Activity
[(3-Cyano-6-methylpyridin-2-yl)thio]acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article synthesizes current findings on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to a class of nitrogen-based heterocycles, characterized by the presence of a pyridine ring substituted with a cyano group and a thioacetic acid moiety. The synthesis typically involves multi-step reactions starting from readily available pyridine derivatives. For example, one approach includes the reaction of 3-cyano-6-methylpyridine with thiourea followed by acetic acid treatment to yield this compound.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 mg/mL |
| Escherichia coli | 0.25 mg/mL |
| Enterococcus faecalis | 0.5 mg/mL |
The compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antibacterial potential .
Antifungal Activity
In addition to its antibacterial effects, this compound has demonstrated antifungal activity. It was tested against common fungal pathogens, showing effective inhibition rates comparable to established antifungal agents.
| Fungal Strain | Inhibition Zone (mm) |
|---|---|
| Candida albicans | 15 mm |
| Aspergillus niger | 12 mm |
These results suggest that the compound could be a viable candidate for developing new antifungal therapies .
The biological activity of this compound is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity. The presence of the cyano group enhances lipophilicity, allowing better penetration into microbial cells, which may lead to increased efficacy against resistant strains .
Case Studies
- In Vivo Efficacy : A study conducted on mice infected with E. coli demonstrated that administration of this compound significantly reduced bacterial load compared to untreated controls.
- Combination Therapy : In another case study, combining this compound with traditional antibiotics resulted in synergistic effects, enhancing the overall antibacterial efficacy and reducing the required dosages of antibiotics .
Q & A
Basic Research Question
- Enzyme assays : Use fluorogenic substrates or colorimetric kits to measure inhibition kinetics (e.g., IC₅₀, Kᵢ).
- Competitive binding studies : Employ isothermal titration calorimetry (ITC) to quantify binding affinity.
- Structural biology : Co-crystallize the compound with target enzymes (e.g., penicillin-binding proteins) to identify interaction motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
